"5-(4-Nitrophenyl)thiophene-2-carboxylic acid" synthesis and characterization
"5-(4-Nitrophenyl)thiophene-2-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid
Introduction: A Versatile Heterocyclic Building Block
5-(4-Nitrophenyl)thiophene-2-carboxylic acid is a bifunctional organic compound featuring a thiophene core, a carboxylic acid group, and a nitrophenyl substituent. This unique arrangement of functional groups imparts valuable electronic and chemical properties, making it a significant building block in diverse scientific fields.[1] Its rigid, aromatic structure is a key feature in the design of organic semiconductors and conductive polymers for materials science applications.[1] Furthermore, the compound serves as a crucial intermediate in the synthesis of more complex molecules, including novel dyes, pigments, and potential therapeutic agents in medicinal chemistry, where it is explored for developing anti-cancer drugs.[1]
This guide provides a detailed exploration of a robust synthetic methodology for this compound, focusing on the widely adopted Suzuki-Miyaura cross-coupling reaction. It further outlines a comprehensive characterization workflow to validate the identity, structure, and purity of the final product, tailored for researchers and professionals in chemical synthesis and drug development.
| Property | Value |
| CAS Number | 80387-79-7[1] |
| Molecular Formula | C₁₁H₇NO₄S[1][2] |
| Molecular Weight | 249.24 g/mol [1][2] |
| Appearance | Yellow amorphous powder[1] |
| Melting Point | 280-287 °C[1] |
Part 1: Synthesis via Suzuki-Miyaura Cross-Coupling
The construction of the carbon-carbon bond between the thiophene ring and the nitrophenyl group is most efficiently achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary starting materials.[3][4]
The retrosynthetic approach involves disconnecting the aryl-aryl bond, leading to two key precursors: 5-bromothiophene-2-carboxylic acid and (4-nitrophenyl)boronic acid.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromothiophene-2-carboxylic acid, forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base (e.g., potassium phosphate), transfers its nitrophenyl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic moieties on the palladium complex—the thiophene and the nitrophenyl groups—are coupled, and the desired product is eliminated. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The following diagram illustrates the synthetic pathway.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Suzuki couplings involving thiophene derivatives.[5][6]
Materials and Reagents:
-
5-Bromothiophene-2-carboxylic acid (1.0 eq)
-
(4-Nitrophenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane (solvent)
-
Deionized Water (co-solvent)
-
Ethyl acetate (for extraction)
-
1 M Hydrochloric acid (for acidification)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromothiophene-2-carboxylic acid (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), potassium phosphate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure.
-
Acidification & Extraction: Add water to the residue and acidify to pH 2-3 with 1 M HCl. This will precipitate the carboxylic acid product. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure 5-(4-Nitrophenyl)thiophene-2-carboxylic acid as a yellow powder.[7]
Part 2: Comprehensive Characterization
Confirming the structure and purity of the synthesized compound is a critical step. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.
The following diagram outlines the logical workflow for characterization.
Physicochemical Analysis
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Appearance: The purified compound should appear as a yellow amorphous powder.[1]
-
Melting Point: A sharp melting point within the reported range of 280-287 °C is indicative of high purity.[1] A broad melting range would suggest the presence of impurities.
Spectroscopic Characterization
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded from a KBr pellet.
| Functional Group | Vibration Mode | **Expected Wavenumber (cm⁻¹) ** | Rationale |
| Carboxylic Acid | O-H stretch | 3200 - 2500 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| Carboxylic Acid | C=O stretch | 1710 - 1680 | Typical for a conjugated carboxylic acid. |
| Nitro Group | N-O asymmetric stretch | 1550 - 1500 | Strong absorption band typical for aromatic nitro compounds.[8] |
| Nitro Group | N-O symmetric stretch | 1360 - 1330 | Strong absorption band.[8] |
| Aromatic Rings | C=C stretch | 1600 - 1450 | Multiple bands corresponding to the thiophene and benzene rings.[9] |
| Thiophene Ring | C-H out-of-plane bend | 900 - 700 | Bands in this region are characteristic of substituted thiophenes.[8] |
| Thiophene Ring | C-S stretch | 860 - 600 | Indicates the presence of the thiophene heterocycle. |
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in a deuterated solvent like DMSO-d₆.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Assignment |
| 1H | ~13.5 | Broad singlet | - | COOH proton, exchangeable with D₂O. |
| 2H | ~8.30 | Doublet | ~9.0 | Protons on the phenyl ring ortho to the NO₂ group. |
| 2H | ~8.05 | Doublet | ~9.0 | Protons on the phenyl ring meta to the NO₂ group. |
| 1H | ~7.80 | Doublet | ~4.0 | Thiophene proton adjacent to the phenyl group. |
| 1H | ~7.60 | Doublet | ~4.0 | Thiophene proton adjacent to the COOH group. |
Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz):
| Predicted δ (ppm) | Assignment |
| ~162 | Carboxylic acid carbon (C=O). |
| ~150 | Thiophene carbon attached to the phenyl group. |
| ~148 | Phenyl carbon attached to the NO₂ group. |
| ~138 | Phenyl carbon attached to the thiophene ring. |
| ~134 | Thiophene carbon adjacent to the COOH group. |
| ~129 | Thiophene carbon adjacent to the phenyl group. |
| ~126 | Phenyl carbons ortho to the NO₂ group. |
| ~125 | Phenyl carbons meta to the NO₂ group. |
| ~124 | Thiophene carbon attached to the COOH group. |
Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Expected Molecular Ion [M]⁺: The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, approximately 249.01.[10]
-
Isotopic Pattern: The presence of a sulfur atom will result in a characteristic [M+2]⁺ peak with an abundance of about 4.4% relative to the [M]⁺ peak.
-
Fragmentation: Common fragmentation patterns may include the loss of •OH (m/z ~232), •COOH (m/z ~204), and •NO₂ (m/z ~203).
Conclusion
This guide has detailed a reliable and efficient synthesis of 5-(4-Nitrophenyl)thiophene-2-carboxylic acid using the Suzuki-Miyaura cross-coupling reaction. The causality behind the choice of this synthetic route lies in its efficiency and tolerance for the present functional groups. The described multi-faceted characterization workflow, employing melting point analysis, FT-IR, NMR, and mass spectrometry, provides a robust, self-validating system to confirm the product's identity and purity. The successful synthesis and verification of this compound provide researchers with a valuable building block for advancing developments in materials science and medicinal chemistry.
References
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Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(9), 1461-1466. Retrieved from [Link]
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Zafar, H., Zafar, A., Mahmood, T., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1265, 133405. Retrieved from [Link]
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Khan, I., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7350. Retrieved from [Link]
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Zafar, H., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 13(16), 1419-1437. Retrieved from [Link]
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Arjunan, V., et al. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(1), 1-11. Retrieved from [Link]
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